

In-Depth Technical Guide: NH2-PEG2-C2-Boc

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Compound of Interest		
Compound Name:	NH2-PEG2-C2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and functional context of the bifunctional linker, **NH2-PEG2-C2-Boc**. This molecule is a cornerstone in the development of advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical Properties and Solubility Profile

NH2-PEG2-C2-Boc, with a molecular weight of approximately 233.3 g/mol, exists as a liquid at room temperature. Its structure, incorporating a polyethylene glycol (PEG) spacer, a Bocprotected amine, and a terminal primary amine, imparts a degree of amphiphilicity, influencing its solubility in various media. The PEG component is known to enhance aqueous solubility.[1] [2][3][4]

Quantitative Solubility Data

Specific quantitative solubility data for **NH2-PEG2-C2-Boc** across a wide range of solvents is not extensively available in peer-reviewed literature. However, data from commercial suppliers provides a key reference point.

Solvent	Temperature	Concentration	Method
Dimethyl Sulfoxide (DMSO)	Room Temperature	≥ 100 mg/mL (428.63 mM)	Not Specified



Table 1: Quantitative solubility of **NH2-PEG2-C2-Boc** in DMSO. It is important to note that using hygroscopic DMSO can significantly impact solubility.[5][6]

Qualitative and Predicted Solubility

Based on the general characteristics of similar PEGylated molecules and Boc-protected amines, a qualitative solubility profile can be inferred. The hydrophilic nature of the PEG chain suggests good solubility in polar solvents.

Solvent Class	Predicted Solubility	Rationale
Aqueous Buffers (e.g., PBS)	Soluble	The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][7]
Polar Protic Solvents (e.g., Water, Ethanol)	Soluble to Moderately Soluble	Expected to be soluble in water; likely less soluble in alcohols like ethanol.[7]
Polar Aprotic Solvents (e.g., DMF, Acetonitrile)	Soluble	Similar PEGylated compounds show good solubility in these solvents.[7]
Chlorinated Solvents (e.g., Chloroform, Dichloromethane)	Soluble	The organic character of the C2 spacer and Boc group contributes to solubility.[7]
Non-polar Aprotic Solvents (e.g., Toluene, Hexane)	Sparingly Soluble to Insoluble	The overall polarity of the molecule is likely too high for good solubility.[7]
Ethers (e.g., Diethyl Ether)	Insoluble	Similar PEGylated compounds are reported to be insoluble in ether.[7]

Table 2: Predicted solubility of **NH2-PEG2-C2-Boc** in common laboratory solvents based on the properties of analogous compounds.



Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following generalized protocol, based on the well-established shake-flask method, is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.

Materials

- NH2-PEG2-C2-Boc
- Selected solvent(s) of interest
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Volumetric flasks and pipettes for standard preparation

Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of NH2-PEG2-C2-Boc to a vial containing a known volume of the test solvent. The excess solid (or undissolved liquid) should be clearly visible.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:



- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound should not change over time once equilibrium is established.

Sample Separation:

- After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.
- Centrifuge the vials at a high speed to further separate the undissolved portion.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the supernatant through a chemically inert syringe filter into a clean vial.
 This step is crucial to remove any remaining undissolved microparticles.

Quantification:

- Prepare a series of standard solutions of NH2-PEG2-C2-Boc of known concentrations in the test solvent.
- Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
- Construct a calibration curve from the peak areas of the standard solutions.
- Determine the concentration of NH2-PEG2-C2-Boc in the filtered supernatant by interpolating its peak area on the calibration curve.

Data Reporting:

- The determined concentration represents the thermodynamic solubility of NH2-PEG2-C2-Boc in the specific solvent at the tested temperature.
- Report the solubility in units such as mg/mL or mol/L.

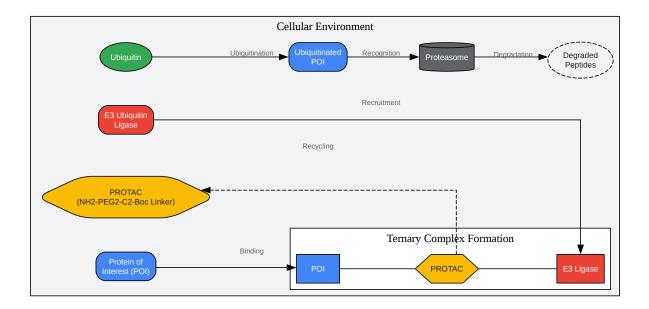


Functional Context and Application Workflows

NH2-PEG2-C2-Boc serves as a flexible linker in the construction of PROTACs and ADCs. Its purpose is to connect a targeting moiety (an antibody for ADCs, a small molecule ligand for PROTACs) to a payload (a cytotoxic drug for ADCs, an E3 ligase ligand for PROTACs).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[8][9] The **NH2-PEG2-C2-Boc** linker connects a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[10][11][12]



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PROTAC Mechanism of Action

Antibody-Drug Conjugate (ADC) Mechanism of Action

In the context of ADCs, the **NH2-PEG2-C2-Boc** linker connects a monoclonal antibody, which provides specificity for a tumor-associated antigen, to a potent cytotoxic payload.[13][14] Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell, the linker may be cleaved (or the antibody degraded), releasing the cytotoxic payload and inducing cell death.[15][16]



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Antibody-Drug Conjugate (ADC) Workflow

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